molecular formula C9H10N4O B1483780 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2098022-95-6

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1483780
CAS No.: 2098022-95-6
M. Wt: 190.2 g/mol
InChI Key: UEUXNMULXIOHGM-UHFFFAOYSA-N
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Description

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide is a compound that features a furan ring and a pyrazole ring, both of which are significant in organic chemistry due to their unique properties and reactivity The furan ring is a five-membered aromatic ring with one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan and pyrazole rings. The coupling of these rings can be achieved through various methods, including the use of coupling reagents such as EDCI or DCC in the presence of a base. Industrial production methods may involve the optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently .

Chemical Reactions Analysis

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran or other reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, while nucleophilic substitution can occur on the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for binding to molecular targets. The exact pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide include other furan and pyrazole derivatives. For example:

Properties

IUPAC Name

2-[4-(furan-3-yl)pyrazol-1-yl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-9(11)5-13-4-8(3-12-13)7-1-2-14-6-7/h1-4,6H,5H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUXNMULXIOHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide
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2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide
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Reactant of Route 5
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide

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